6-[4-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE
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Overview
Description
6-[4-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is a complex organic compound that belongs to the class of benzoxazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine to form 2-substituted-3,1-benzoxazin-4-one derivatives . This intermediate can then be further reacted with various aromatic amines and heterocyclic amines under different conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring the purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions may introduce different functional groups into the molecule.
Scientific Research Applications
6-[4-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: It has been used to investigate various biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar benzoxazinone core and have been studied for their biological activities.
Benzoxazinone Derivatives: Other benzoxazinone derivatives also exhibit diverse biological activities and have been used in various scientific research applications.
Uniqueness
6-[4-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)PHENYL]-5H,6H,7H-PYRROLO[3,4-B]PYRIDINE-5,7-DIONE is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for studying various biological processes and developing new therapeutic agents.
Properties
Molecular Formula |
C21H11N3O4 |
---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
6-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]pyrrolo[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C21H11N3O4/c25-19-15-5-3-11-22-17(15)20(26)24(19)13-9-7-12(8-10-13)18-23-16-6-2-1-4-14(16)21(27)28-18/h1-11H |
InChI Key |
IUVWFWBVJKLXOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)N=CC=C5 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)N4C(=O)C5=C(C4=O)N=CC=C5 |
Origin of Product |
United States |
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